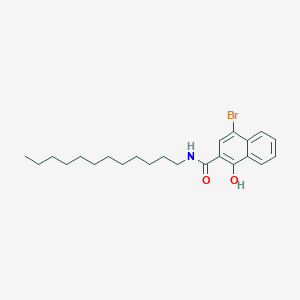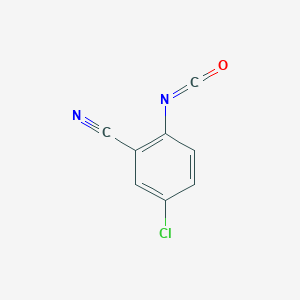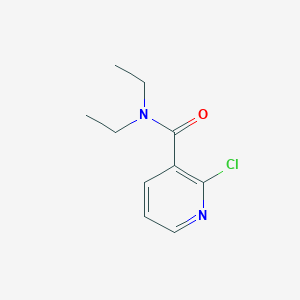
2-氯-N,N-二乙基烟酰胺
描述
2-Chloro-N,N-diethylnicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives . It is a solid substance with a molecular weight of 212.68 . The empirical formula is C10H13ClN2O .
Molecular Structure Analysis
The SMILES string of 2-Chloro-N,N-diethylnicotinamide is ClC1=NC=CC=C1C(N(CC)CC)=O . The InChI is 1S/C10H13ClN2O/c1-3-13(4-2)10(14)8-6-5-7-12-9(8)11/h5-7H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis
2-Chloro-N,N-diethylnicotinamide is a solid substance . Its molecular weight is 212.68 , and its empirical formula is C10H13ClN2O .科学研究应用
配合物形成和动力学
- 合成和结构分析: 2-氯-N,N-二乙基烟酰胺(DENC)已被用于合成二核配合物[(DENC)2CuX2]2(X = Cl或Br)。这些配合物在固态和溶液态中呈现不同的结构,通过X射线结构测定和光谱比较进行了研究。它们在氯甲烷溶液中的转化动力学也已被研究(Davies et al., 1985)。
- 金属转移反应: DENC参与了金属转移反应,形成了类似二-μ-氧-四[氯(DENC)铜(II)]的配合物。这些反应导致了各种含金属的产物,并且这些配合物的晶体和分子结构已被阐明(Davies et al., 1984)。
化学和热性质
- 新型混合配体配合物: 研究已经导致了涉及DENC与其他元素如Ni(II)、Zn(II)和Cd(II)形成混合配体配合物的合成和表征。这些研究侧重于它们的元素分析、傅立叶变换红外光谱、紫外-可见光谱和热行为(Köse等人,2009)。
- 在紫杉醇释放研究中的应用: DENC已被确认为从聚乳酸-聚乙二醇酸酯基质中加速释放紫杉醇的有效介质。其高亲水性显著增加了紫杉醇的溶解度(Baek et al., 2004)。
安全和危害
属性
IUPAC Name |
2-chloro-N,N-diethylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-3-13(4-2)10(14)8-6-5-7-12-9(8)11/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKCGMIHMFNDNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403587 | |
| Record name | 2-CHLORO-N,N-DIETHYLNICOTINAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N,N-diethylnicotinamide | |
CAS RN |
38029-99-1 | |
| Record name | 2-CHLORO-N,N-DIETHYLNICOTINAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

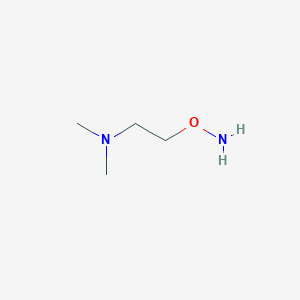
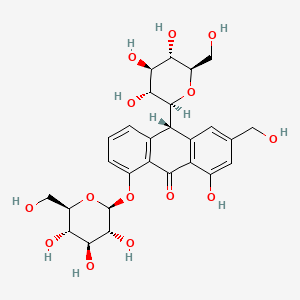
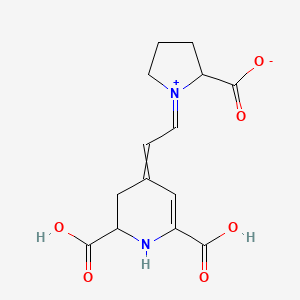

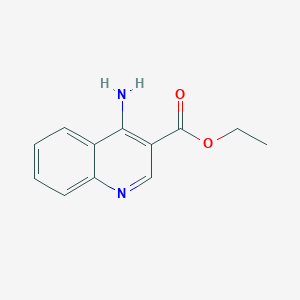


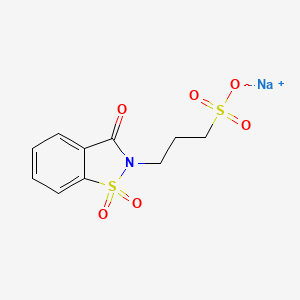


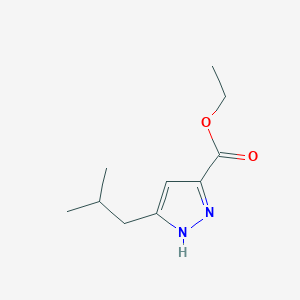
![2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide](/img/structure/B1608503.png)
